2,5-Diaminobenzenethiol
Overview
Description
2,5-Diaminobenzenethiol is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gold Nanoparticle-Based Colorimetric Determination
2,5-Diaminobenzenethiol has been utilized in the synthesis of 3,4-diaminobenzenethiol, a ligand for gold nanoparticles. This application is particularly useful for the rapid and sensitive detection of Cu2+ ions in water, demonstrating high sensitivity and selectivity. Peaks corresponding to Cu2+ concentrations range from 0.5 μM to 2 μM, with recovery rates of 92–109% (Zhang et al., 2016).
Ultrathin Two-Dimensional Nanomaterials
This compound is a key component in the development of ultrathin two-dimensional nanomaterials. These materials have been researched extensively due to their compelling physical, chemical, electronic, and optical properties, with potential applications in electronics, optoelectronics, electrocatalysis, batteries, supercapacitors, solar cells, photocatalysis, and sensing platforms (Tan et al., 2017).
Synthesis of Cyanobenzimidazoles
Another application of this compound is in the direct synthesis of 2-Cyanobenzimidazoles, which involves thermolysis and acid-catalyzed rearrangement of imine intermediates. This process generates diatomic sulfur, S2, as a byproduct, indicating its usefulness in organic synthesis (Rakitin et al., 1996).
Poly(p-phenylene) and Related Polymers
The dehalogenation polycondensation of 1,4-dihalobenzene, a derivative of this compound, yields poly(p-phenylene) with high crystallinity. This process is significant in the preparation of crystalline films of polymers like polythiophene and their doping to form semiconducting adducts (Yamamoto et al., 1992).
Tissue Sulfhydryl Groups Detection
This compound is also instrumental in the synthesis of water-soluble aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) used for determining sulfhydryl groups in biological materials (Ellman, 1959).
Polyurethane(urea) Elastomers
In the field of polymer science, this compound derivatives have been used in preparing polyurethane(urea) elastomers. These elastomers exhibit comparable mechanical properties to internationally developed counterparts but at a significantly lower cost, showcasing its economic advantage in material science (Hongwe, 2013).
Fluorescent Material Development
This compound derivatives have been employed in creating green fluorophores for imaging applications. These fluorophores exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent with large Stokes shifts (Beppu et al., 2015).
Conjugated Main Chain Azo Polymer
The polymerization of 2,5-diaminobenzene sulfonic acid, a derivative of this compound, leads to the formation of high molecular weight, conjugated main chain azo polymers. These polymers are highly soluble in water and various polar organic solvents, expanding their application potential in various fields (Balasubramanian et al., 1996).
Future Directions
Properties
IUPAC Name |
2,5-diaminobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCYDFVIZFQDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598576 | |
Record name | 2,5-Diaminobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507246-12-0 | |
Record name | 2,5-Diaminobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.